Discover the Path to Your Molecule

Retrosynthesis Analysis

Route 1
Prediction of reaction conditions
The feature employs a Neural Network model to accurately predict essential reaction conditions such as solvent, reagent, catalyst, temperature, and solvent score. It automatically provides up to 10 recommendations by default, offering a comprehensive set of conditions for optimal chemical reactions.The basic information is shown below:
Model Relevance Heuristic
Rank The predicted ranking provided by the model
Reagents/Catalyst/Solvents/Temperature The reaction participants or conditions predicted by the model
Solvent Score Rates the Environment, Health, and Safety aspects of a solvent from 1 to 6, with 1 being most green and 6 being most hazardous. A score of 7 indicates no EHS information was available.
Prediction Details The Prediction Details field provides concise information on the reagents, catalysts, and solvents essential for the proposed chemical reaction.
Reference Predict reagents, catalysts, solvents and temperature for a desired transformation using a neural network model. (ACS Cent. Sci., 2018, 4, 1465-1476)
# Solvent Reagents Catalyst Temperature Solvent Score
Supporting Templates
This feature is trained on five sophisticated models: Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis . After comprehensive training, it selects the highest quality supporting template, ensuring the most effective and reliable approach for chemical synthesis and analysis.